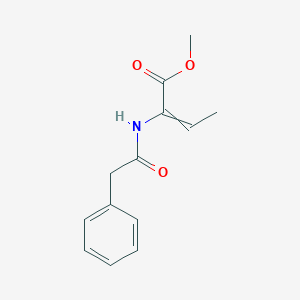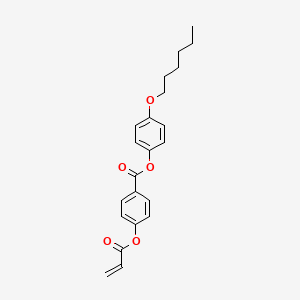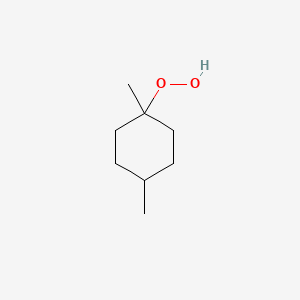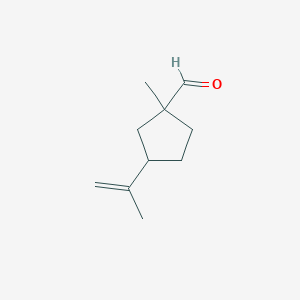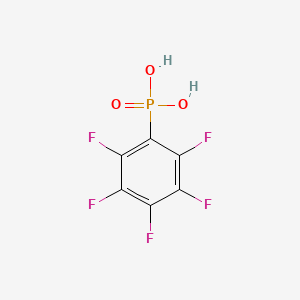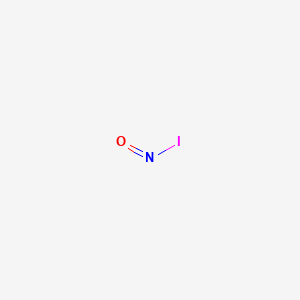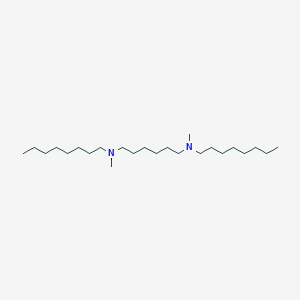
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine is an organic compound with the molecular formula C20H44N2. This compound is a derivative of hexane-1,6-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and octyl groups. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine typically involves the alkylation of hexane-1,6-diamine. The process begins with the reaction of hexane-1,6-diamine with methyl iodide to introduce the methyl groups. This is followed by the reaction with octyl bromide to introduce the octyl groups. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide by-products.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby altering their function. It can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and stability of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,6-hexanediamine: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Diethyl-1,6-hexanediamine: Contains ethyl groups instead of octyl groups.
N,N’-Dioctyl-1,6-hexanediamine: Contains only octyl groups without the methyl groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-dioctylhexane-1,6-diamine is unique due to the presence of both methyl and octyl groups, which impart distinct chemical and physical properties. This combination of functional groups allows for a broader range of applications and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
58295-98-0 |
|---|---|
Molekularformel |
C24H52N2 |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-dioctylhexane-1,6-diamine |
InChI |
InChI=1S/C24H52N2/c1-5-7-9-11-13-17-21-25(3)23-19-15-16-20-24-26(4)22-18-14-12-10-8-6-2/h5-24H2,1-4H3 |
InChI-Schlüssel |
RSFWYIOWTJUYKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)CCCCCCN(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


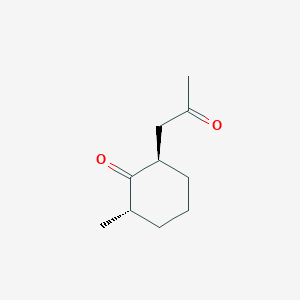
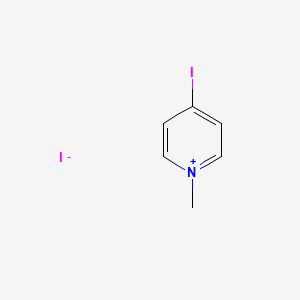

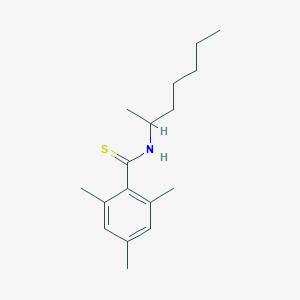
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
